molecular formula C12H17N3O5S B1398834 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide CAS No. 1228779-96-1

3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide

Cat. No. B1398834
CAS RN: 1228779-96-1
M. Wt: 315.35 g/mol
InChI Key: HNQRHNYBVWICKB-UHFFFAOYSA-N
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Description

3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide is a pharmaceutical intermediate compound used in the preparation of Venetoclax, which is used to treat certain types of chronic lymphocytic leukaemia (CL) or certain types of small lymphocytic lymphoma (SLL) . It is also a reagent used in the synthesis of BTK, PI3K, and JAK-2 inhibitors .


Synthesis Analysis

The compound is prepared by the reaction of 4-Aminomethyltetrahydropyran and 4-Fluoro-3-nitrobenzenesulfonamide . The specific synthesis steps involve adding 4-Fluoro-3-nitrobenzenesulfonamide (1.0 g, 4.54 mmol), (tetrahydro-2H-pyran-4-yl)methylamine (0.6 g, 4.49 mmol), Triethylamine (1.3 g, 6.81 mmol) to 10 ml of tetrahydrofuran solution. After stirring at room temperature for 5 h, the solvent is removed. Add 20ml of methanol to beat, after drying, the product is obtained in an amount of 1.4 g. The yield is 97% .


Molecular Structure Analysis

The molecular formula of the compound is C12H17N3O5S . The IUPAC name is this compound .


Chemical Reactions Analysis

The compound is involved in the synthesis of BTK, PI3K, and JAK-2 inhibitors . The synthesis involves the reaction of 4-Aminomethyltetrahydropyran and 4-Fluoro-3-nitrobenzenesulfonamide .


Physical And Chemical Properties Analysis

The compound has a melting point of 188 - 191°C and a predicted boiling point of 542.0±60.0 °C . Its predicted density is 1.412±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol . The compound has a predicted pKa of 9.58±0.60 .

Scientific Research Applications

Photodynamic Therapy Application

One of the significant applications of benzenesulfonamide derivatives, which are structurally related to 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide, is in photodynamic therapy for cancer treatment. Studies have revealed that these compounds, particularly zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrate excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anti-inflammatory Agents

Benzenesulfonamide derivatives have also been synthesized and evaluated for their potential as anti-inflammatory agents. Research indicates that these compounds, when structured suitably, can exhibit significant anti-inflammatory activity. The study of these derivatives and their potential bioisosteric replacements contributes to the search for novel anti-inflammatory agents (Chowdhury, Abdellatif, Dong, & Knaus, 2008).

Antifungal Applications

The synthesis of novel benzenesulfonamide derivatives with specific structural modifications has shown potent antifungal activity against certain fungi such as Aspergillus niger & Aspergillus flavus. These findings indicate a strong correlation between the chemical structure of these compounds and their biological activity, highlighting their potential in antifungal applications (Gupta & Halve, 2015).

Chemical Transformations and Synthesis

Benzenesulfonamide derivatives have been used extensively in various chemical transformations. These compounds, when supported on polymers, serve as key intermediates in creating diverse chemical scaffolds, indicating their utility in chemical synthesis and pharmaceutical research (Fülöpová & Soural, 2015).

Antimicrobial Activity

The structural variations of benzenesulfonamide derivatives have been studied for their antimicrobial activities. These compounds, upon specific modifications, have shown promising results in inhibiting bacterial growth, thus indicating their potential use in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Mechanism of Action

Target of Action

It is known to be a pharmaceutical intermediate compound used in the preparation of venetoclax , which targets B-cell lymphoma-2 (BCL-2) proteins.

Mode of Action

As an intermediate in the synthesis of Venetoclax , it may contribute to the inhibition of BCL-2 proteins, which are overexpressed in certain types of chronic lymphocytic leukaemia (CLL) or small lymphocytic lymphoma (SLL).

Biochemical Pathways

As an intermediate in the synthesis of venetoclax , it may influence the apoptosis pathway by inhibiting BCL-2 proteins, thereby promoting cell death in cancer cells.

Result of Action

As an intermediate in the synthesis of Venetoclax , it may contribute to the induction of apoptosis in cancer cells by inhibiting BCL-2 proteins.

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .

Future Directions

As a pharmaceutical intermediate, the compound has potential applications in the synthesis of various inhibitors such as BTK, PI3K, and JAK-2 . It is also used in the preparation of Venetoclax, a medication used to treat certain types of chronic lymphocytic leukaemia (CL) or certain types of small lymphocytic lymphoma (SLL) . Therefore, its future directions are likely to be influenced by developments in these areas.

Biochemical Analysis

Biochemical Properties

3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide plays a significant role in biochemical reactions, particularly in the synthesis of inhibitors that target specific enzymes and proteins. This compound interacts with enzymes such as BTK (Bruton’s tyrosine kinase), PI3K (phosphoinositide 3-kinase), and JAK-2 (Janus kinase 2) . These interactions are crucial for the inhibition of these enzymes, which are involved in various signaling pathways related to cell growth, survival, and differentiation.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, by inhibiting BTK, PI3K, and JAK-2, it can alter the signaling pathways that control cell proliferation and survival, leading to potential therapeutic effects in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins . It acts as an inhibitor by binding to the active sites of BTK, PI3K, and JAK-2, thereby preventing their normal function. This inhibition can lead to changes in gene expression and cellular responses, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions, such as being kept in a dark place and under an inert atmosphere at room temperature . Its degradation over time can affect its efficacy and potency in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects.

properties

IUPAC Name

3-nitro-4-(oxan-4-ylmethylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5S/c13-21(18,19)10-1-2-11(12(7-10)15(16)17)14-8-9-3-5-20-6-4-9/h1-2,7,9,14H,3-6,8H2,(H2,13,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQRHNYBVWICKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1228779-96-1
Record name 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl) methyl)amino) benzene sulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228779961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-nitro-4-(oxan-4-ylmethylamino)benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-NITRO-4-(((TETRAHYDRO-2H-PYRAN-4-YL) METHYL)AMINO) BENZENE SULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I2EU37URS
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Synthesis routes and methods I

Procedure details

4-Fluoro-3-nitrobenzenesulfonamide (2.18 g), 1-(tetrahydropyran-4-yl)methylamine (1.14 g), and triethylamine (1 g) were stirred in tetrahydrofuran (30 mL) for 24 hours. The solution was diluted with ethyl acetate, washed with NaH2PO4 solution and brine, and dried (Na2SO4), filtered and concentrated. The product was triturated from ethyl acetate.
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2.18 g
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1.14 g
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1 g
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30 mL
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Synthesis routes and methods II

Procedure details

A mixture of 4-fluoro-3-nitrobenzenesulfonamide (2.18 g), 1-(tetrahydropyran-4-yl)methylamine (1.14 g), and triethylamine (1 g) in tetrahydrofuran (30 mL) were stirred overnight, neutralized with concentrated HCl and concentrated. The residue was suspended in ethyl acetate and the precipitates were collected, washed with water and dried to provide the title compound.
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2.18 g
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1.14 g
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1 g
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30 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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